molecular formula C10H11Br2NO2 B12278265 3-Amino-4-(3,5-dibromophenyl)butyric Acid

3-Amino-4-(3,5-dibromophenyl)butyric Acid

Cat. No.: B12278265
M. Wt: 337.01 g/mol
InChI Key: BBDUXXFFMSHTKP-UHFFFAOYSA-N
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Description

3-Amino-4-(3,5-dibromophenyl)butyric Acid is a halogenated β-amino acid derivative featuring a butyric acid backbone substituted with an amino group and a 3,5-dibromophenyl aromatic ring. These compounds are typically used as intermediates in organic synthesis, peptide modification, and drug discovery due to their ability to modulate steric, electronic, and lipophilic properties .

Properties

Molecular Formula

C10H11Br2NO2

Molecular Weight

337.01 g/mol

IUPAC Name

3-amino-4-(3,5-dibromophenyl)butanoic acid

InChI

InChI=1S/C10H11Br2NO2/c11-7-1-6(2-8(12)4-7)3-9(13)5-10(14)15/h1-2,4,9H,3,5,13H2,(H,14,15)

InChI Key

BBDUXXFFMSHTKP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Br)Br)CC(CC(=O)O)N

Origin of Product

United States

Preparation Methods

The synthesis of 3-Amino-4-(3,5-dibromophenyl)butyric acid involves several steps. One common method includes the reaction of 3,5-dibromobenzaldehyde with nitromethane to form 3,5-dibromo-β-nitrostyrene. This intermediate is then reduced to 3,5-dibromo-β-aminostyrene, which undergoes a Michael addition with acrylonitrile to yield 3-Amino-4-(3,5-dibromophenyl)butyric acid . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

3-Amino-4-(3,5-dibromophenyl)butyric acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the dibromo groups to bromine or hydrogen atoms using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Scientific Research Applications

3-Amino-4-(3,5-dibromophenyl)butyric acid is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-Amino-4-(3,5-dibromophenyl)butyric acid involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the dibromophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 3,5-dibromophenyl substitution distinguishes this compound from closely related analogs. Below is a detailed comparison based on substituent effects, physicochemical properties, and applications.

Structural and Electronic Differences

  • Halogen Substituents: 3,5-Dibromophenyl: Bromine’s large atomic radius (1.85 Å) and high polarizability enhance lipophilicity and steric bulk compared to smaller halogens like chlorine (1.75 Å) or fluorine (1.47 Å). Bromine’s moderate electronegativity (2.96) also introduces electron-withdrawing effects, influencing aromatic ring reactivity . 3,5-Bis(trifluoromethyl)phenyl (CAS 1391230-73-1): Trifluoromethyl groups (-CF₃) are strongly electron-withdrawing (σm = 0.43) and highly lipophilic, often improving bioavailability and resistance to oxidative degradation . 3,5-Difluorophenyl (F5000): Fluorine’s small size and high electronegativity (3.98) reduce steric hindrance while enhancing metabolic stability, making fluorinated analogs common in peptide therapeutics .

Biological Activity

3-Amino-4-(3,5-dibromophenyl)butyric acid is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an amino group, a butyric acid moiety, and a dibromophenyl group. Its molecular formula is C11_{11}H12_{12}Br2_2N O2_2, with a molecular weight of approximately 320.02 g/mol. The presence of both the amino and dibromophenyl groups enhances its chemical reactivity and biological activity compared to structurally similar compounds.

Biological Activities

Research indicates that 3-Amino-4-(3,5-dibromophenyl)butyric acid exhibits several biological activities:

  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which is critical in various pathological conditions.
  • Neuroprotective Properties : It may interact with GABA transporters, influencing neurotransmission and providing therapeutic effects in neuropathic pain models .
  • Antimicrobial Activity : Preliminary studies suggest it possesses antibacterial properties against various pathogens.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryReduces inflammatory markers in vitro
NeuroprotectiveModulates GABA transporter activity
AntimicrobialExhibits activity against bacterial strains

The mechanisms underlying the biological activities of 3-Amino-4-(3,5-dibromophenyl)butyric acid are still being elucidated. However, it is believed that:

  • GABA Transport Modulation : The compound may inhibit GABA uptake through interaction with specific GABA transporters (mGAT1 and mGAT4), which are crucial for maintaining inhibitory neurotransmission .
  • Cellular Interaction : Interaction studies have demonstrated that the compound engages with various biomolecules, which may be essential for its anti-inflammatory and neuroprotective effects.

Case Studies and Research Findings

Recent studies have highlighted the potential of 3-Amino-4-(3,5-dibromophenyl)butyric acid in preclinical models:

  • Neuropathic Pain Models : In vivo experiments indicated that this compound exhibits antinociceptive properties in rodent models of neuropathic pain, suggesting its potential as a therapeutic agent for pain management .
  • Microbial Inhibition Studies : The compound's antimicrobial efficacy was assessed against common bacterial strains, showing promising results comparable to established antibiotics.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 3-Amino-4-(3,5-dibromophenyl)butyric acid, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
3-Amino-4-(4-bromophenyl)butyric acidC11_{11}H12_{12}BrNO2_2Contains a single bromine substituent
3-Amino-4-(2-bromophenyl)butyric acidC11_{11}H12_{12}BrNO2_2Bromine at a different position on the phenyl ring
3-Amino-4-(3,5-dichlorophenyl)butyric acidC11_{11}H12_{12}Cl2_2NO2_2Contains chlorine instead of bromine

The dual bromination on the phenyl ring in 3-Amino-4-(3,5-dibromophenyl)butyric acid is hypothesized to enhance its reactivity and biological activity compared to other derivatives.

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